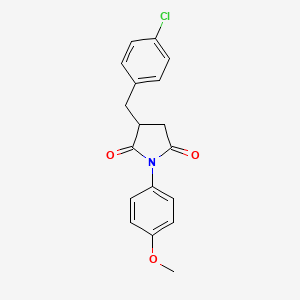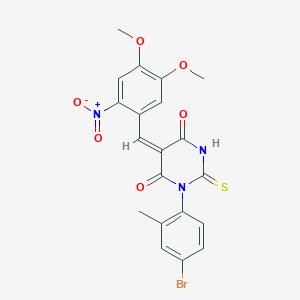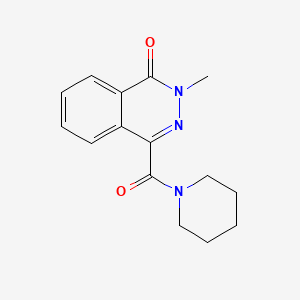
6-aminotetradecanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-aminotetradecanedioic acid (6-ATDA) is a naturally occurring amino acid found in the human body. It is also known as sebacic acid and has been the subject of scientific research for its potential therapeutic applications. 6-ATDA is a dicarboxylic acid that contains a 14-carbon chain with an amino group at the 6th position.
作用机制
The mechanism of action of 6-ATDA is not fully understood. However, it is believed that 6-ATDA exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, 6-ATDA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In neuroprotection, 6-ATDA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
6-ATDA has been shown to have various biochemical and physiological effects in the body. For example, in cancer cells, 6-ATDA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuroprotection, 6-ATDA has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function. In metabolic disorders, 6-ATDA has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.
实验室实验的优点和局限性
One advantage of using 6-ATDA in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vitro and in vivo. However, one limitation is its low yield during synthesis, which makes it expensive and difficult to obtain in large quantities.
未来方向
There are many future directions for the study of 6-ATDA. One direction is to further investigate its potential therapeutic applications in cancer research, neuroprotection, and metabolic disorders. Another direction is to explore its mechanism of action and identify new signaling pathways that it may modulate. Additionally, future research could focus on developing new synthesis methods to increase the yield and reduce the cost of 6-ATDA. Overall, 6-ATDA has the potential to be a valuable therapeutic agent for various diseases and conditions, and further research is needed to fully understand its properties and applications.
合成方法
6-ATDA can be synthesized from sebacic acid through a two-step process. The first step involves the conversion of sebacic acid to sebacoyl chloride using thionyl chloride. The second step involves the reaction of sebacoyl chloride with ammonia to produce 6-ATDA. The yield of this process is about 50%.
科学研究应用
6-ATDA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-ATDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 6-ATDA has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In metabolic disorders, 6-ATDA has been shown to improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
6-aminotetradecanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c15-12(9-6-7-11-14(18)19)8-4-2-1-3-5-10-13(16)17/h12H,1-11,15H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJWCMCGYNVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCC(=O)O)N)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)

![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)

![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)